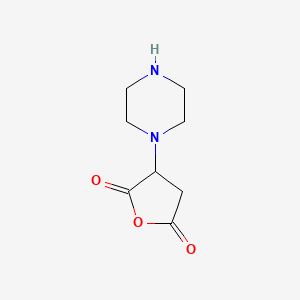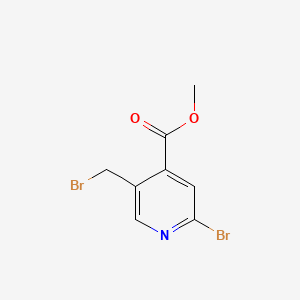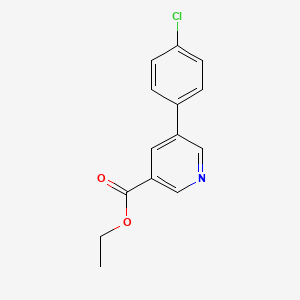
17-phenyl trinor Prostaglandin F2alpha-d4
Overview
Description
17-phenyl trinor Prostaglandin F2alpha-d4 is a synthetic analog of Prostaglandin F2alpha, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions . This compound is primarily used as an internal standard for the quantification of 17-phenyl trinor Prostaglandin F2alpha by gas chromatography or liquid chromatography-mass spectrometry . It is a metabolically stable analog and a potent agonist for the FP receptor .
Mechanism of Action
Target of Action
The primary target of 17-phenyl trinor Prostaglandin F2alpha-d4 is the FP receptor . This receptor is a member of the prostaglandin (PG) receptor family and plays a crucial role in various physiological processes .
Mode of Action
This compound acts as a potent agonist for the FP receptor . It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF 2alpha . At the rat recombinant FP receptor expressed in CHO cells, this compound inhibits PGF 2alpha binding with a Ki of 1.1 nM .
Biochemical Pathways
The interaction of this compound with the FP receptor affects the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and other physiological processes .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf 2alpha , suggesting it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the FP receptor by this compound leads to various cellular effects. For instance, it induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . In ocular applications, it has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys .
Preparation Methods
The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the selective introduction of deuterium atoms . Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve high purity and yield .
Chemical Reactions Analysis
17-phenyl trinor Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17-phenyl trinor Prostaglandin F2alpha-d4 has several scientific research applications:
Comparison with Similar Compounds
17-phenyl trinor Prostaglandin F2alpha-d4 is unique due to its deuterium atoms, which enhance its metabolic stability . Similar compounds include:
Latanoprost: Another prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: A prostaglandin analog with similar applications in ophthalmology.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



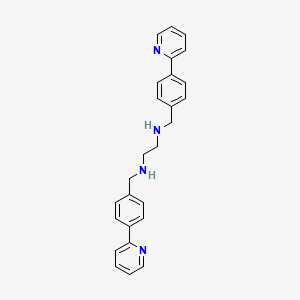

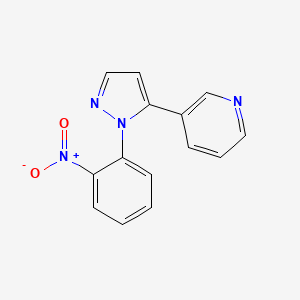
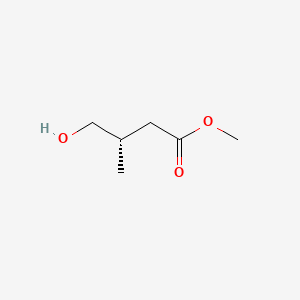
![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)
-methanone](/img/structure/B593844.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
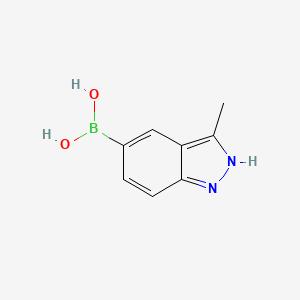
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
